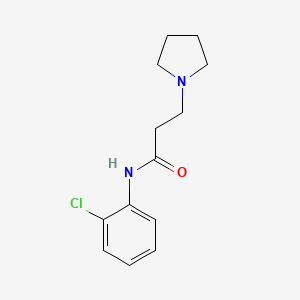

2,5-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

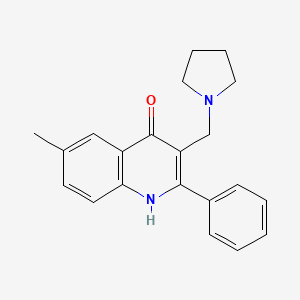

2,5-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide, also known as DMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DMMA is a sulfonamide derivative that is structurally similar to other compounds such as N-(2-methoxybenzyl)-2,5-dimethoxybenzamide (NBOMe) and 2,5-dimethoxy-4-bromoamphetamine (DOB).

作用机制

Target of Action

The primary target of this compound is the serotonin 5-HT2A/2C receptors . These receptors play a crucial role in various physiological functions, including mood regulation, anxiety, and cognitive function.

Mode of Action

As a potent serotonin 5-HT2A/2C receptor agonist, this compound binds to these receptors and activates them . This activation can lead to a variety of downstream effects, depending on the specific cellular context and the biochemical pathways involved.

Biochemical Pathways

The activation of serotonin 5-HT2A/2C receptors can affect several biochemical pathways. For instance, it can influence the release of neurotransmitters like dopamine, serotonin, acetylcholine, and glutamate . These neurotransmitters play key roles in mood regulation, cognition, and motor control.

Pharmacokinetics

It’s known that the compound can easily cross the blood-brain barrier and accumulate in the brain tissue .

Result of Action

The activation of serotonin 5-HT2A/2C receptors by this compound can lead to a variety of molecular and cellular effects. For example, it can increase the release of certain neurotransmitters, potentially leading to changes in mood and cognition . It can also induce tolerance to hallucinogenic activity and produce alterations in neurotransmission .

未来方向

The need for updated comprehensive analytical methods, particularly when analyzing biological matrices, for the search of newly emerging designer drugs like “2,5-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide” is highlighted . This includes the development of methods for the quantification of 2,5-dimethoxy-amphetamines and -phenethylamines in different biological matrices .

生化分析

Biochemical Properties

2,5-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors . These interactions are crucial as they influence neurotransmitter release and signal transduction pathways. The compound’s binding affinity to these receptors suggests its potential use in studying serotonin-related biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate . These changes in neurotransmitter levels can affect cell function, including alterations in mood, perception, and cognitive functions. Additionally, the compound’s impact on gene expression can lead to changes in protein synthesis and cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a potent agonist for serotonin receptors, particularly 5-HT2A and 5-HT2C . This binding leads to the activation of downstream signaling pathways, resulting in changes in neurotransmitter release and gene expression. The compound’s ability to modulate these pathways highlights its potential as a tool for studying the molecular mechanisms underlying serotonin-related functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that repeated administration of the compound can lead to tolerance, where the response to the compound diminishes over time . This tolerance is associated with alterations in neurotransmitter release and receptor sensitivity, indicating the compound’s dynamic nature in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can induce changes in neurotransmitter levels and behavior without causing significant adverse effects . At higher doses, the compound can lead to toxic effects, including alterations in cardiovascular function, renal damage, and behavioral changes. These dosage-dependent effects highlight the importance of careful dosage management in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes demethylation and hydroxylation . These metabolic processes are facilitated by enzymes such as cytochrome P450. The compound’s metabolites can also interact with other biomolecules, influencing metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to accumulate in brain tissues . This accumulation is essential for its effects on neurotransmitter release and receptor interactions. Additionally, the compound’s distribution within other tissues can influence its overall pharmacokinetic profile.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with intracellular receptors and enzymes, influencing cellular responses and biochemical pathways.

属性

IUPAC Name |

2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5S/c1-20-13-8-9-15(22-3)16(10-13)23(18,19)17-11-12-6-4-5-7-14(12)21-2/h4-10,17H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQHEYRJLCTMKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[3-(1H-imidazol-1-yl)propyl]-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5649052.png)

![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5649061.png)

![2-fluoro-6-[1-(3-methylbutyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5649067.png)

![(1S,9R)-11-(3,6-dimethylisoxazolo[5,4-d]pyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5649068.png)

![2-[benzyl(3,4-difluorobenzyl)amino]ethanol](/img/structure/B5649069.png)

![(1R*,3S*)-7-{[2-(trifluoromethyl)phenyl]acetyl}-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5649085.png)

![N-[2-(quinolin-8-yloxy)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5649094.png)

![[5-(4-methylphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B5649106.png)

![1-(cyclobutylcarbonyl)-4-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)piperidine](/img/structure/B5649119.png)

![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(1H-imidazol-2-ylmethyl)acetamide](/img/structure/B5649142.png)